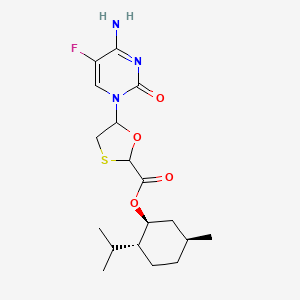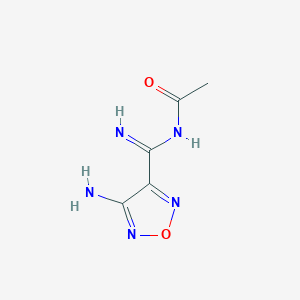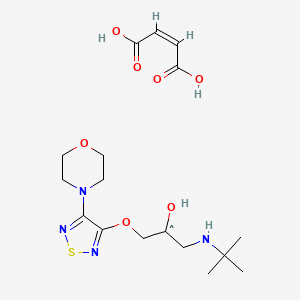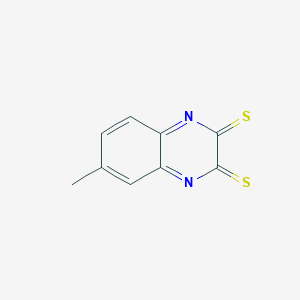![molecular formula C26H40N8O B12347342 N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)
N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a complex organic compound with a unique structure. It features a diethylaminoethyl group, a phenyl group, and a hexaazatetracyclo structure, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide has several scientific research applications:
Chemistry: It is used in the study of complex organic reactions and the development of new synthetic methods.
Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves its interaction with specific molecular targets. The diethylaminoethyl group may interact with receptors or enzymes, while the phenyl group and hexaazatetracyclo structure contribute to the compound’s overall activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(diethylamino)ethyl]-4-nitrobenzamide: Shares the diethylaminoethyl group but differs in the presence of a nitro group instead of the hexaazatetracyclo structure.
Poly(2-(diethylamino)ethyl methacrylate): Contains the diethylaminoethyl group and is used in polymer research.
Uniqueness
N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is unique due to its complex structure, which includes a hexaazatetracyclo framework. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C26H40N8O |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |
InChI |
InChI=1S/C26H40N8O/c1-3-32(4-2)18-17-27-23(35)16-10-15-22-29-30-26-33(22)21-14-9-8-13-20(21)25-28-24(31-34(25)26)19-11-6-5-7-12-19/h5-7,11-12,20-21,24-25,28,31H,3-4,8-10,13-18H2,1-2H3,(H,27,35) |
Clé InChI |
NAPYNIXOGYWDMB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)CCCC1=NN=C2N1C3CCCCC3C4N2NC(N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)






![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)



